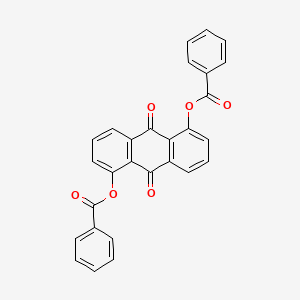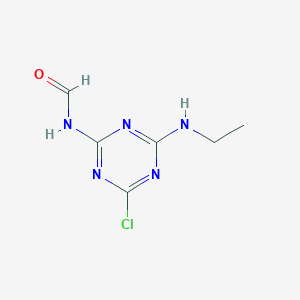
N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with ethylamine, followed by formylation. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction. The process can be summarized as follows:
Chlorination: 4,6-dichloro-1,3,5-triazine is synthesized through the chlorination of cyanuric chloride.
Amination: The chlorinated triazine reacts with ethylamine to form 4-chloro-6-(ethylamino)-1,3,5-triazine.
Formylation: The final step involves the formylation of the amine group using formic acid or formic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines are commonly used. The reactions are typically carried out in polar solvents such as DMF or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted triazines, Schiff bases, and various triazine derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for developing new drugs.
Industry: It finds applications in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-(methylamino)-1,3,5-triazine
- 4,6-Dichloro-1,3,5-triazine
- 4-Chloro-6-(chloromethyl)-1,3,5-triazine
Uniqueness
N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in scientific research.
Eigenschaften
CAS-Nummer |
142179-77-9 |
|---|---|
Molekularformel |
C6H8ClN5O |
Molekulargewicht |
201.61 g/mol |
IUPAC-Name |
N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]formamide |
InChI |
InChI=1S/C6H8ClN5O/c1-2-8-5-10-4(7)11-6(12-5)9-3-13/h3H,2H2,1H3,(H2,8,9,10,11,12,13) |
InChI-Schlüssel |
FHHWZLFMKVUSFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)Cl)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)

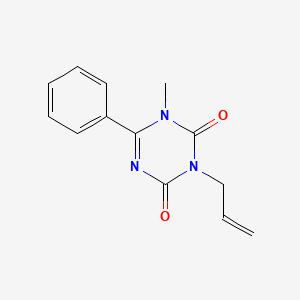
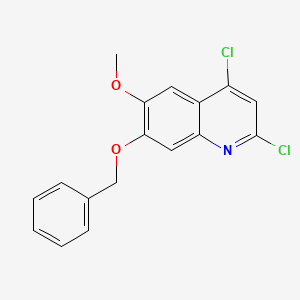

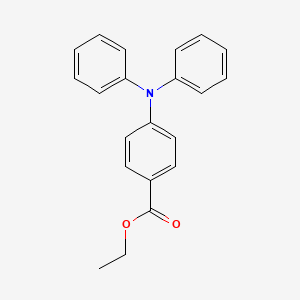
![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
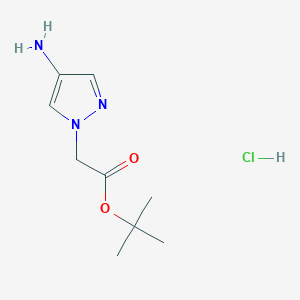
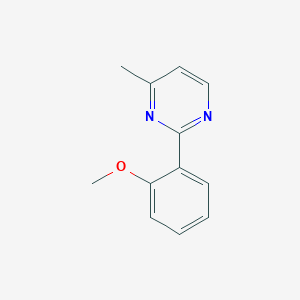
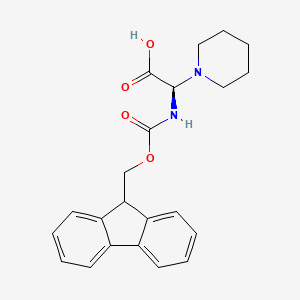
![[3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)
